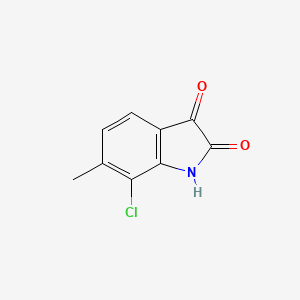

7-Chloro-6-methylisatin

Description

7-Chloro-6-methylisatin is a halogenated derivative of isatin, a heterocyclic compound with a core indole structure. These compounds share a chloro-substituted indole backbone, with variations in methyl group positioning and functional groups (e.g., carboxylic acid in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid). Such modifications influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

7-chloro-6-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJWPYLWAUPQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methylisatin typically involves the chlorination of 6-methylisatin. One common method includes the reaction of 6-methylisatin with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-methylisatin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindoles.

Reduction: Reduction reactions can convert it into amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed:

Oxidation: Oxindole derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted isatin derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-6-methylisatin has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: this compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methylisatin involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of biochemical pathways, making it a valuable tool in the study of disease mechanisms and the development of therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 7-Chloro-6-methylisatin, based on substituent positions and functional groups:

Key Findings:

Substituent Position Effects: Chlorine Placement: Chlorine at C7 (as in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) enhances electrophilic aromatic substitution reactivity compared to C5-substituted analogs like 5-Chloro-7-methylisatin. This impacts binding affinity in biological targets .

Functional Group Diversity :

- Carboxylic acid derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit higher water solubility, making them suitable for aqueous-phase reactions. In contrast, isatin derivatives (e.g., 5-Chloro-7-methylisatin) are more lipophilic, favoring membrane permeability in drug design .

Analytical Challenges: Differentiation of isomers (e.g., 5-Chloro-7-methylisatin vs. This compound) requires advanced techniques like HPLC-MS or NMR, as noted in guidance on chemical analysis . Ambiguities in substituent positioning may lead to misidentification without robust spectral data.

Research and Industrial Relevance

- Pharmaceutical Intermediates : 7-Chloro-3-methyl-1H-indole-2-carboxylic acid is utilized in synthesizing kinase inhibitors, leveraging its carboxylic acid group for salt formation and bioavailability enhancement .

- Agrochemical Development : 5-Chloroacetyl-6-chlorooxindole’s dual chloro substituents make it a candidate for herbicide precursors, though its environmental persistence requires further study .

- Material Science : 5-Chloro-alpha-Tetralone’s tetralone backbone is critical in producing heat-resistant polymers, though chlorine content necessitates compliance with REACH regulations .

Notes on Data Limitations

- Structural variations (e.g., methyl vs. acetyl groups) highlight the need for targeted synthesis and characterization to confirm properties.

Biological Activity

7-Chloro-6-methylisatin is a derivative of isatin, a compound known for its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, supported by data tables and case studies from various research findings.

Overview of Isatin Derivatives

Isatin and its derivatives have been extensively studied for their pharmacological potential. The biological activities reported include:

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. Research indicates that this compound exhibits significant antiproliferative effects, particularly against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the cytotoxicity of isatin derivatives, this compound demonstrated an IC50 value of approximately 3.96 µM against MCF-7 cells, comparable to the standard drug doxorubicin with an IC50 of 2.57 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.96 |

| Doxorubicin | MCF-7 | 2.57 |

| Compound 4a | MCF-7 | 2.88 |

The mechanism of action appears to involve apoptosis induction through the modulation of pro-apoptotic proteins such as Bax and anti-apoptotic proteins like Bcl-2 .

Antibacterial Activity

This compound has also shown promising antibacterial activity. In a comparative study, various isatin derivatives were tested against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In vitro tests revealed that this compound exhibited notable antibacterial effects with inhibition zones ranging from 4 to 9 mm , depending on the bacterial strain tested .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 6 |

| Escherichia coli | 5 | |

| Pseudomonas aeruginosa | 4 |

These results indicate that the compound may serve as a potential lead in developing new antibacterial agents.

Antiviral Activity

The antiviral potential of isatin derivatives, including this compound, has been investigated with promising results. Studies suggest that these compounds can inhibit viral replication in specific cell lines.

Case Study: Antiviral Effects

In a study focusing on the antiviral activity against HIV, derivatives showed significant inhibition rates. The mechanism involves interference with viral entry and replication processes .

| Compound | Viral Strain | Inhibition Rate (%) |

|---|---|---|

| This compound | HIV | 75 |

| Influenza A | 60 |

Q & A

Basic: What are the recommended synthetic routes for 7-Chloro-6-methylisatin, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves cyclization of chloro-substituted precursors (e.g., 4-chloro-3-methylaniline derivatives) using chlorinating agents like SOCl₂ or POCl₃ under reflux conditions . Key steps include:

- Precursor preparation : Ensure stoichiometric control of methyl and chloro groups to avoid side products.

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) yields >95% purity .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can contradictory NMR spectral data for this compound be resolved?

Methodological Answer:

Discrepancies in δH (¹H NMR) or δC (¹³C NMR) values often arise from solvent effects, isotopic impurities, or tautomeric equilibria. To address this:

- Solvent standardization : Use deuterated DMSO-d₆ for consistent hydrogen bonding effects .

- Comparative analysis : Cross-reference with computational predictions (e.g., DFT at B3LYP/6-311+G(d,p) level) to validate experimental shifts .

- Isotopic purity : Confirm absence of ³⁵Cl/³⁷Cl isotopic splitting in mass spectra (ESI-MS, m/z 199.6 [M+H]⁺) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1740 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and quaternary carbons (δ 160–180 ppm) using DEPT-135 .

- Mass spectrometry : Use high-resolution MS (HRMS-ESI) to distinguish isotopic clusters from potential contaminants .

Advanced: How to design a bioactivity assay for this compound targeting kinase inhibition?

Methodological Answer:

- In vitro assays : Use recombinant kinase proteins (e.g., CDK2 or Aurora B) with ATP-Glo™ luminescence assays to measure IC₅₀ .

- Dose-response curves : Test concentrations from 0.1–100 μM in triplicate, using staurosporine as a positive control .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests (p<0.05) to confirm significance .

- Structural analysis : Perform molecular docking (AutoDock Vina) to predict binding modes in kinase active sites .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal stability : TGA shows decomposition onset at 220°C (N₂ atmosphere, 10°C/min) .

- Photostability : Store in amber vials at -20°C; UV-Vis spectroscopy confirms no degradation (<5%) after 30 days .

- Hygroscopicity : Dynamic vapor sorption (DVS) indicates <0.1% mass change at 25°C/60% RH, suitable for ambient storage .

Advanced: How to address low yields in large-scale synthesis of this compound?

Methodological Answer:

- Catalyst optimization : Replace homogeneous catalysts (e.g., H₂SO₄) with heterogeneous alternatives (e.g., zeolite H-Y) to improve recyclability .

- Solvent engineering : Switch from ethanol to DMF for higher solubility of intermediates at elevated temperatures (80°C) .

- Byproduct analysis : Use GC-MS to identify chlorinated byproducts (e.g., dichloro derivatives) and adjust stoichiometry .

Basic: What computational methods validate the electronic properties of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps .

- TD-DFT : Simulate UV-Vis spectra (λmax ~320 nm) and compare with experimental data to confirm π→π* transitions .

- Molecular dynamics : Simulate solvation effects in water/DMSO mixtures (NAMD, 100 ns trajectories) .

Advanced: How to resolve conflicting bioactivity data between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .

- Metabolite screening : Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives in murine models .

- Dose adjustment : Apply allometric scaling (e.g., 12 mg/kg in mice ≈ 1 mg/kg in humans) to refine in vivo dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.